5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Although the provided papers do not directly discuss this specific compound, they provide insights into similar compounds that can help infer properties and potential applications. For instance, the synthesis and characterization of related compounds have been reported, which often exhibit interesting chemical and physical properties, potentially useful in various applications such as anticancer agents .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves cyclization reactions and can be performed using environmentally friendly methods. For example, an ultrasound-promoted one-pot synthesis method has been reported for the preparation of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-1,3,4-thiadiazole derivatives, which demonstrates a rapid and convenient approach to synthesizing these compounds . This suggests that similar methods could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . For instance, a related compound crystallized in the orthorhombic space group with specific unit cell parameters . Such detailed structural information is crucial for understanding the molecular geometry and electronic properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives can be inferred from studies on their electronic properties, such as the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps . These analyses can reveal the presence of hydrogen bonding, conjugative interactions, and the polarization of the molecule, which are important factors in determining the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives have been studied using various spectroscopic techniques and theoretical calculations. For example, vibrational frequencies have been correlated with theoretical predictions, providing insights into the compound's stability and electronic properties . Additionally, the photophysical properties, such as UV absorption peaks, have been observed, which could indicate potential applications in nonlinear optics (NLO) . The ADME properties of some derivatives have also been studied, suggesting good drug-like properties .
Scientific Research Applications
Synthetic Methodology and Compound Formation
- Application Summary : The compound is part of a broader class of pyrimido [1,6-b]pyridazines, which have been synthesized through various methods.
- Methods of Application : One approach involves the reaction of 5-amino-3,4-diphenylthieno [2,3-c]pyridazine-6-carboxamide with different reagents.
- Results : This yields derivatives like pyrimido [4′,5′:4,5]thieno [2,3-c]-pyridazin-4-one.
Anticonvulsant and Immunosuppressive Activity
- Application Summary : Some derivatives of a related compound have shown anticonvulsant activity and immunosuppressive activity.
- Methods of Application : These compounds are synthesized and tested in relevant biological models.
- Results : This indicates potential applications in neurological and immune-related disorders.
Antimicrobial Activity
- Application Summary : Compounds like pyrimido [1,6-b] [1,2,4]-triazine derivatives, related to the compound, have been synthesized and evaluated for their antimicrobial properties.
- Methods of Application : These compounds are synthesized and tested against various microbial strains.
- Results : This suggests potential use in combating microbial infections.
Crystal and Biological Activity
- Application Summary : The crystal structure of closely related compounds has been analyzed, revealing potential for moderate anticancer activity.
- Methods of Application : The compounds are crystallized and their structures are analyzed. They are also tested in relevant cancer models.
- Results : This suggests that the compound could have applications in cancer research.
Corrosion Inhibition
- Application Summary : The compound, as part of the pyridazine family, has been studied for its inhibitory action against copper corrosion in nitric acid.
- Methods of Application : The compound is applied to copper surfaces and its effect on corrosion is studied.
- Results : This indicates potential applications in materials science and engineering.
Improved Synthesis of VX-745 Analog
- Application Summary : This compound is used in the improved synthesis of a VX-745 analog, a p38 inhibitor .
- Methods of Application : The synthesis involves nucleophilic substitution and DMF-acetal heterocyclization .
- Results : The improved procedure yields a shiny red crystalline product without chromatographic purification .
Antiviral Activity
- Application Summary : Derivatives of the compound have been synthesized and evaluated for their antiviral activity .
- Methods of Application : The compounds are synthesized in six steps starting from 4-chlorobenzoic acid .
- Results : Some compounds showed certain anti-tobacco mosaic virus activity .
Synthesis of VX-745 Analog
- Application Summary : This compound is used in the improved synthesis of a VX-745 analog, a p38 inhibitor .
- Methods of Application : The synthesis involves nucleophilic substitution and DMF-acetal heterocyclization .
- Results : The improved procedure yields a shiny red crystalline product without chromatographic purification .
Antiviral Activity
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific data, it’s difficult to provide detailed information. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound.
Future Directions
The study of thiadiazoles is an active area of research due to their diverse biological activities. Future research could involve the synthesis of new thiadiazole derivatives, investigation of their biological activities, and exploration of their potential applications in medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a detailed and accurate analysis, specific experimental data and literature sources are needed. If you have more specific information or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLOJTWDBWTXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
89978-31-4 | |
Record name | 5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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